molecular formula C12H12N4O4S B4648477 N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide

N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide

Cat. No.: B4648477
M. Wt: 308.32 g/mol
InChI Key: URHVWICCNBUQML-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyanoethyl groups attached to a nitrogen atom, which is further connected to a 4-nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-bis(2-cyanoethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing cyano groups.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide involves its interaction with molecular targets through its functional groups. The cyano groups can form hydrogen bonds with biological molecules, while the nitro and sulfonamide groups can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

    N,N-bis(2-cyanoethyl)formamide: Similar structure but lacks the nitro and sulfonamide groups.

    N,N-bis(2-cyanoethyl)-2-hydroxyethylamine: Contains a hydroxyethyl group instead of the nitrobenzenesulfonamide moiety.

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c13-7-1-9-15(10-2-8-14)21(19,20)12-5-3-11(4-6-12)16(17)18/h3-6H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHVWICCNBUQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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